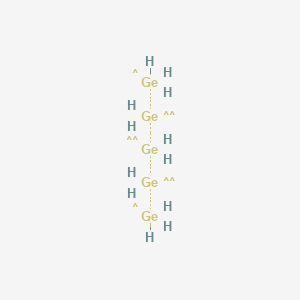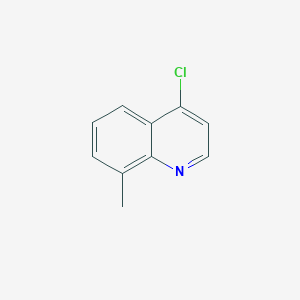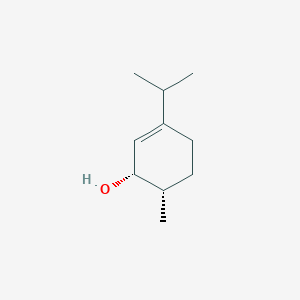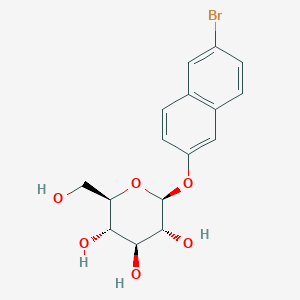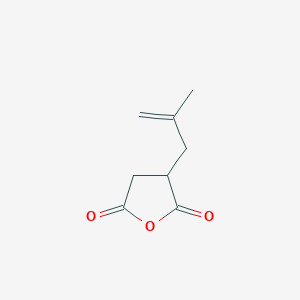
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as FTFE and is synthesized using specific methods to ensure its purity and effectiveness. In
Aplicaciones Científicas De Investigación
FTFE has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of FTFE is in the field of organic electronics. FTFE has been shown to have excellent electron-transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Mecanismo De Acción
The mechanism of action of FTFE is not fully understood, but it is believed to be related to its electron-transport properties. FTFE has been shown to have a high electron affinity, which allows it to efficiently transport electrons in organic electronic devices. Additionally, FTFE has been shown to have a low reorganization energy, which allows it to efficiently transfer charges across interfaces.
Efectos Bioquímicos Y Fisiológicos
FTFE has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that FTFE may have antioxidant properties, which could make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of FTFE is its excellent electron-transport properties, which make it a promising material for use in organic electronic devices. Additionally, FTFE is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of FTFE is its high cost, which may limit its use in some research applications.
Direcciones Futuras
For FTFE research include the development of new synthesis methods, further studies on its mechanism of action, and exploration of its potential use in other fields.
Métodos De Síntesis
FTFE is synthesized using a specific method that involves the reaction of 3-furoic acid with ethyl trifluoroacetate in the presence of a catalyst. The resulting product is purified through a series of steps to ensure its purity and effectiveness. This synthesis method has been optimized to produce FTFE in high yields and with high purity.
Propiedades
Número CAS |
17515-79-6 |
|---|---|
Nombre del producto |
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester |
Fórmula molecular |
C9H7F3O4 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
GGAGOWASDNUXJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Otros números CAS |
17515-79-6 |
Sinónimos |
3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



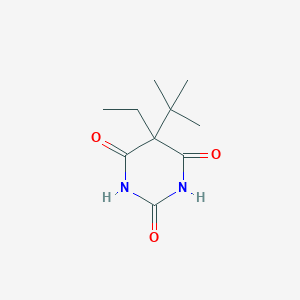
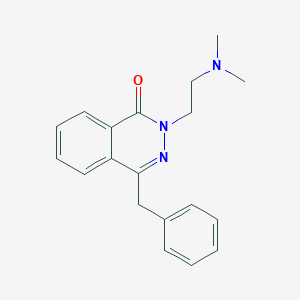
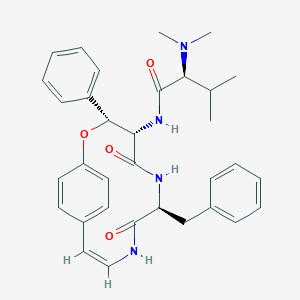
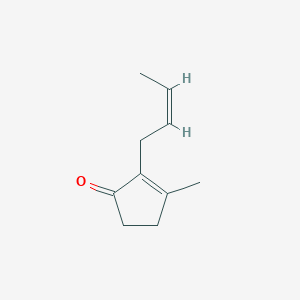
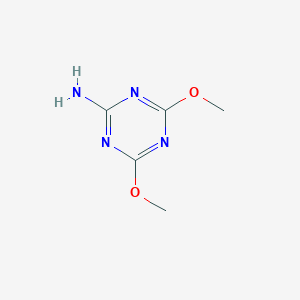

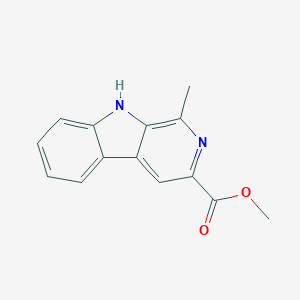
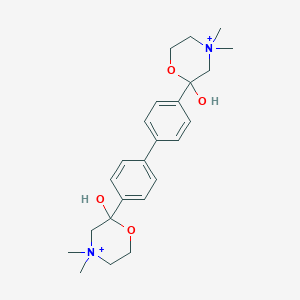
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
